molecular formula C30H28N2O3 B12464056 N-(2,3-dimethylphenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzamide

N-(2,3-dimethylphenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzamide

Cat. No.: B12464056
M. Wt: 464.6 g/mol
InChI Key: ZTMDAOVPDGXQFZ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the 2,3-dimethylphenyl group and the 1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl moiety. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or pathways.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzamide would depend on its specific interactions with molecular targets. It may act by binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)benzamide: Lacks the 1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl moiety.

    2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzamide: Lacks the 2,3-dimethylphenyl group.

Uniqueness

N-(2,3-dimethylphenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing novel molecules with specific desired properties.

Properties

Molecular Formula

C30H28N2O3

Molecular Weight

464.6 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzamide

InChI

InChI=1S/C30H28N2O3/c1-17-9-8-13-24(18(17)2)31-28(33)21-12-6-7-14-25(21)32-29(34)26-20-15-22(19-10-4-3-5-11-19)23(16-20)27(26)30(32)35/h3-14,20,22-23,26-27H,15-16H2,1-2H3,(H,31,33)

InChI Key

ZTMDAOVPDGXQFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2N3C(=O)C4C5CC(C4C3=O)C(C5)C6=CC=CC=C6)C

Origin of Product

United States

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